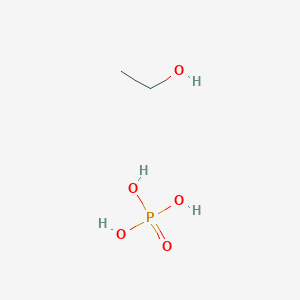

Phosphoric acid, ethyl ester

Description

Historical Trajectories in the Study of Ethyl Phosphates

The investigation into the ethyl esters of phosphoric acid dates back to the early 19th century, a period marked by foundational discoveries in organic chemistry. The initial efforts were part of a broader quest to understand the nature of "ethers" and their formation from the reaction of alcohols with acids. ingentaconnect.com

One of the earliest significant contributions was made by French chemist Jean Louis Lassaigne in 1820, who studied the reaction of ethanol (B145695) with phosphoric acid. ingentaconnect.com This work laid the groundwork for future syntheses. In 1833, the French chemist Théophile-Jules Pelouze successfully synthesized what was then termed "phosphovinic acid," now understood to be a form of ethyl phosphoric acid. ingentaconnect.com

A pivotal moment in the history of these compounds came in 1848 when the Swiss chemist Franz Anton Voegeli, working in Berlin, successfully synthesized the first neutral ester of phosphoric acid, triethyl phosphate (B84403) (TEP). ingentaconnect.commdpi.com Voegeli is also credited with the synthesis of diethyl phosphate. ingentaconnect.comingentaconnect.com This achievement occurred before Williamson's influential work on ether synthesis, highlighting the early methods of direct reaction between ethanol and acids. ingentaconnect.comnih.gov

The synthesis of these esters was a significant step in the broader development of organophosphorus chemistry. While Voegeli's creation of triethyl phosphate was a milestone, it was soon followed by the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Moschnin and de Clermont, a compound that was later discovered to be the first organophosphate cholinesterase inhibitor. mdpi.com This early work set the stage for the vast and complex field of organophosphorus chemistry that would emerge in the following centuries.

Evolution of Research Paradigms for Phosphoric Acid, Ethyl Esters

The research paradigms for studying phosphoric acid ethyl esters have evolved dramatically, mirroring the technological advancements in analytical chemistry.

In the 19th and early 20th centuries, research was primarily focused on synthesis and basic characterization using classical "wet" chemistry techniques. The identification of these compounds relied on elemental analysis, determination of physical properties like boiling point and density, and simple chemical reactions.

The mid-20th century saw the advent of modern analytical instrumentation, which revolutionized the study of these esters. The development of chromatographic techniques, particularly gas chromatography (GC), provided a powerful tool for separating and quantifying ethyl phosphates and their derivatives. epa.gov Techniques like GC with nitrogen-phosphorus detection (NPD) or flame photometric detection (FPD) became standard for the analysis of organophosphorus compounds. epa.govcdc.gov

The latter half of the 20th century and the 21st century have been characterized by the increasing sophistication of analytical methods. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), has become an invaluable tool for analyzing these compounds, especially in complex matrices. mdpi.comrsc.orgbiochemjournal.com The use of techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for highly sensitive and selective detection at trace levels. rsc.orgbiochemjournal.com

This evolution in analytical capability has shifted the research focus from simple identification to more complex investigations. Current research paradigms include:

Mechanistic Studies: Detailed investigation of reaction mechanisms, such as the high-temperature decomposition pathways of triethyl phosphate. oecd.org

Metabolic and Environmental Fate: Tracing the metabolism of organophosphate pesticides to their dialkyl phosphate metabolites, like diethyl phosphate, in biological systems and the environment. glpbio.comchemicalbook.com

Biochemical Interactions: Studying the interactions of these esters with biological molecules, such as enzymes. biosynth.com

Materials Science: Incorporating ethyl phosphates into advanced materials, like hydrogels and polymers, and characterizing their properties. mdpi.comoup.com

The development of portable and enzyme-free sensors represents the latest frontier in the analysis of these compounds, promising rapid, on-site detection for environmental and safety monitoring. researchgate.netnih.govmdpi.com

Classification and Nomenclature in Academic Research Contexts

The ethyl esters of phosphoric acid are systematically classified based on the number of ethyl groups esterified to a central phosphate core. The parent compound, phosphoric acid (H₃PO₄), is an inorganic acid that can form esters with alcohols. wikipedia.orgebi.ac.uk The current IUPAC nomenclature for this parent compound is simply phosphoric acid, although the term orthophosphoric acid is used to distinguish it from other phosphoric acids like pyrophosphoric acid. wikipedia.orgebi.ac.ukchemeurope.com

The ethyl esters are classified as follows:

Monoethyl Phosphate: This compound has one ethyl group attached to the phosphate core, with two remaining acidic hydroxyl groups. It is classified as a monoalkyl phosphate. Its systematic IUPAC name is ethyl dihydrogen phosphate.

Diethyl Phosphate: With two ethyl groups esterifying the phosphoric acid, this compound has one remaining acidic hydroxyl group. It is classified as a dialkyl phosphate. ontosight.ai The IUPAC name is diethyl hydrogen phosphate. nih.gov

Triethyl Phosphate: This is the triester of ethanol and phosphoric acid, with all three acidic protons of phosphoric acid replaced by ethyl groups. Current time information in Bangalore, IN. It is classified as a trialkyl phosphate. nih.gov The preferred IUPAC name is triethyl phosphate. Current time information in Bangalore, IN.

In biochemical contexts, the nomenclature can be more complex, especially when these phosphate groups are part of larger molecules like nucleotides. qmul.ac.ukpnas.org However, for the simple ethyl esters, the systematic naming convention is straightforward.

Interactive Data Table: Properties of Phosphoric Acid, Ethyl Esters

| Property | Monoethyl Phosphate | Diethyl Phosphate | Triethyl Phosphate |

| IUPAC Name | ethyl dihydrogen phosphate | diethyl hydrogen phosphate nih.gov | triethyl phosphate Current time information in Bangalore, IN. |

| Synonyms | Monoethyl acid phosphate | Diethyl acid phosphate nih.gov | Phosphoric acid, triethyl ester chemeo.com |

| CAS Number | 1623-14-9 | 598-02-7 nih.gov | 78-40-0 chemicalbook.com |

| Molecular Formula | C₂H₇O₄P | C₄H₁₁O₄P ontosight.ai | C₆H₁₅O₄P chemicalbook.com |

| Molecular Weight | 126.05 g/mol echemi.com | 154.10 g/mol nih.gov | 182.15 g/mol chemicalbook.com |

| Melting Point | 42 °C echemi.com | 6 °C biosynth.com | -56 °C chemicalbook.com |

| Boiling Point | 252.4 °C | 203 °C biosynth.com | 215 °C chemicalbook.com |

| Density | ~1.22 g/cm³ ontosight.ai | 1.29 g/cm³ biosynth.com | 1.072 g/mL at 25 °C chemicalbook.com |

| Water Solubility | Miscible echemi.com | - | Miscible Current time information in Bangalore, IN. |

Interdisciplinary Significance of Ethyl Phosphates in Chemical Research

The ethyl esters of phosphoric acid possess a range of chemical and physical properties that make them significant across multiple disciplines of chemical research.

Organic and Industrial Chemistry: Triethyl phosphate (TEP) is a key compound in industrial chemistry. It serves as an industrial catalyst, particularly in the synthesis of acetic anhydride (B1165640). Current time information in Bangalore, IN. It is also widely used as a solvent, for example, for cellulose (B213188) acetate (B1210297). Current time information in Bangalore, IN. Its stability and high boiling point make it a useful solvent in various applications. chemicalbook.com

Polymer Chemistry and Materials Science: TEP is utilized as a polymer resin modifier and a plasticizer, for instance, in unsaturated polyesters. Current time information in Bangalore, IN. It also functions as a flame retardant in materials like polyurethane foams, where it can improve fire resistance. nih.gov The development of polymers like poly(ethyl ethylene (B1197577) phosphate) (PEEP) showcases the use of phosphate ester backbones to create novel biocompatible and degradable materials as alternatives to polyethylene (B3416737) glycol (PEG) in nanomedicines and vaccines. oup.com

Biochemistry and Pharmaceutical Research: Ethyl phosphates serve as important research tools and intermediates in biochemistry. Monoethyl phosphate, for instance, is used in biochemical research and has potential applications in drug development. Diethyl phosphate is a well-known metabolite of many organophosphorus pesticides and is often used as a biomarker for exposure. researchgate.net Research into its biological effects, such as its potential to interfere with endocrine hormones, is an active area of study. researchgate.netnih.govresearchgate.net Furthermore, aminoacyl ethyl phosphates are studied as functional analogs of aminoacyl adenylates, the activated intermediates in ribosomal protein synthesis. ingentaconnect.com

Environmental and Analytical Chemistry: The role of diethyl phosphate as a metabolite of organophosphorus pesticides makes it a compound of significant interest in environmental monitoring. researchgate.net The development of sensitive analytical methods for its detection in environmental and biological samples is a major focus of research to understand pesticide exposure and its consequences. researchgate.netnih.gov

Agrochemical Research: While outside the scope of a detailed discussion on their use as pesticides, it is important to note that the broader class of organophosphates, which includes derivatives of ethyl phosphates, has been extensively researched and used in agrochemicals. drawellanalytical.com This has driven much of the research into their synthesis, analysis, and environmental fate. drawellanalytical.com

Properties

IUPAC Name |

ethanol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O.H3O4P/c1-2-3;1-5(2,3)4/h3H,2H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZBJHXXIFFJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37203-76-2 | |

| Record name | Ethyl orthophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37203-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037203762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phosphoric Acid, Ethyl Esters

Classical Esterification Routes and Their Modern Adaptations

Classical methods for preparing ethyl phosphates have been refined over time to improve efficiency and product distribution. These foundational techniques remain relevant in both laboratory and industrial settings.

Direct Esterification Techniques

Direct esterification involves the reaction of phosphoric acid with ethanol (B145695). ontosight.aismolecule.com This is a fundamental and common route for producing ethyl phosphates. smolecule.com The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester linkage. ontosight.aisciencemadness.org The process is analogous to the esterification of carboxylic acids. sciencemadness.org

The reaction can yield a mixture of monoethyl phosphate (B84403), diethyl phosphate, and triethyl phosphate. Controlling the stoichiometry of the reactants and the reaction conditions is crucial for directing the synthesis towards the desired product. For instance, obtaining the dialkyl ester through direct esterification is considered more feasible than the trialkyl ester because the third hydrogen of phosphoric acid is less acidic. sciencemadness.org The removal of water as it forms can drive the equilibrium towards the products. sciencemadness.org

Modern adaptations of this method focus on improving yields and selectivity. One approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to promote the esterification of P(O)OH compounds with alcohols. researchgate.net This method offers high efficiency and good functional-group tolerance. researchgate.net

Transesterification Processes

Transesterification offers an alternative pathway to ethyl phosphates, involving the exchange of an alkyl group from an existing phosphate ester with an ethyl group from ethanol. This method is particularly useful for synthesizing mixed unsymmetrical phosphate triesters. acs.org

A notable example is the selective transesterification of tris(2,2,2-trifluoroethyl) phosphate. acs.orgorganic-chemistry.org In this process, the 2,2,2-trifluoroethoxy groups are sequentially substituted by other alcohols in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or lithium alkoxides. acs.orgorganic-chemistry.org This allows for the controlled synthesis of complex phosphate esters. acs.org Microwave-assisted transesterification has also been shown to be effective for preparing various 1-alkoxy-3-methylphospholane 1-oxides from their corresponding methyl or ethyl esters. organic-chemistry.org

Anhydride-Based Synthetic Strategies

The use of phosphoric acid anhydrides, such as phosphorus pentoxide (P₂O₅), provides a highly reactive route for the synthesis of ethyl phosphates. The reaction of phosphorus pentoxide with ethanol can yield triethyl phosphate, among other products. smolecule.com This method can be tailored to produce mixtures of mono- and diesters, which can then be further reacted to obtain the trialkyl ester in a multi-step, one-pot synthesis. researchgate.net

Another anhydride-based approach utilizes propanephosphonic acid anhydride (B1165640) (T3P®). T3P® is a versatile coupling and dehydrating agent that facilitates a wide range of reactions, including esterifications. core.ac.uk Its high reactivity stems from the strained six-membered cyclic anhydride structure. core.ac.uk

Novel Catalytic Approaches in Ethyl Phosphate Synthesis

Recent advancements in catalysis have led to the development of more efficient and sustainable methods for synthesizing ethyl phosphates. These approaches are broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis in Ester Formation

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. In the context of ethyl phosphate synthesis, this can include metal-organic complexes and organocatalysts. For example, chiral nucleophilic catalysts have been used to synthesize enantioenriched phosphorus centers, which are valuable as phosphate mimics for prodrugs and chemical biology probes. mdpi.com

The carbonylation of methanol (B129727) to acetic acid, a well-established industrial process, has seen improvements through the use of phosphorus-based ligands like triethyl phosphine (B1218219) and triphenyl phosphine with rhodium catalysts. ijcce.ac.ir While not a direct synthesis of ethyl phosphate, this demonstrates the role of phosphorus-containing ligands in enhancing homogeneous catalytic processes. ijcce.ac.ir Similarly, zinc phosphates have been used to create supports for chiral Mn(III) salen catalysts used in asymmetric epoxidation, showcasing the versatility of phosphate materials in catalysis. researchgate.net

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts exist in a different phase from the reactants and are favored for their ease of separation and potential for reuse, contributing to more sustainable chemical processes. mdpi.com Porous metal phosphates, such as magnesium aluminum phosphate (MALPO), have shown promise as efficient heterogeneous catalysts for reactions like the Knoevenagel condensation due to their unique surface properties. mdpi.com

In the realm of biomass conversion, solid acid catalysts like zeolites, niobic acid, and zirconium phosphates have been employed for the dehydration of sugars. rsc.org Vanadyl phosphate (VOPO₄) nanosheets have demonstrated high activity and stability in the vapor-phase aerobic oxidation of ethyl lactate (B86563) to ethyl pyruvate (B1213749). acs.orgnih.gov These catalysts, synthesized via a "self-exfoliated" method using phytic acid, expose abundant active sites and show superior selectivity compared to other vanadyl phosphates. acs.orgnih.gov The stability of these β-VOPO₄ nanosheets, maintaining high conversion and selectivity for extended periods, highlights their potential for industrial applications. acs.orgnih.gov

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Reactants | Catalyst/Reagent | Key Features | Primary Products |

| Direct Esterification | Phosphoric acid, Ethanol | Sulfuric acid ontosight.aisciencemadness.org | Common, foundational method. smolecule.com | Mixture of mono-, di-, and triethyl phosphates. sciencemadness.org |

| DCC-Assisted Esterification | P(O)OH compounds, Alcohols | Dicyclohexylcarbodiimide (DCC) researchgate.net | High efficiency, good functional group tolerance. researchgate.net | Phosphinic and phosphoric acid esters. researchgate.net |

| Transesterification | Phosphate ester, Ethanol | DBU, Lithium alkoxides acs.orgorganic-chemistry.org | Synthesis of mixed unsymmetrical esters. acs.org | Mixed phosphate triesters. acs.org |

| Anhydride-Based (P₂O₅) | Phosphorus pentoxide, Ethanol | None | Highly reactive, can be a multi-step, one-pot synthesis. researchgate.net | Triethyl phosphate and other esters. smolecule.comresearchgate.net |

| Homogeneous Catalysis | H-phosphinates, Alcohols | Chiral nucleophilic catalysts mdpi.com | Produces enantioenriched products. mdpi.com | Chiral phosphonates. mdpi.com |

| Heterogeneous Catalysis | Ethyl lactate, Air | Vanadyl phosphate (VOPO₄) nanosheets acs.orgnih.gov | Sustainable, easy catalyst separation, high stability. mdpi.comacs.orgnih.gov | Ethyl pyruvate (via oxidation). acs.orgnih.gov |

Enzyme-Mediated Synthesis of Ethyl Phosphates

The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. umich.edu Lipases, in particular, have demonstrated significant utility in the synthesis of ethyl phosphate-containing polymers and esters.

Enzymatic ring-opening polymerization (ROP) is a key method for producing poly(ethyl phosphate)s. Lipases such as Porcine Pancreas Lipase (B570770) (PPL) and Candida rugosa Lipase (CL) have been successfully employed to catalyze the ROP of cyclic phosphate monomers like ethylene (B1197577) ethyl phosphate (EEP). researchgate.net These reactions are typically performed in bulk (without a solvent) at elevated temperatures. researchgate.net For instance, the copolymerization of EEP with trimethylene carbonate (TMC) using PPL or CL at 100°C yields random copolymers with molecular weights ranging from 3,200 to 10,200 g/mol . researchgate.net The concentration of the lipase catalyst and the polymerization time are critical factors that influence the reaction rate and the molecular weight of the resulting polymer. researchgate.netnih.gov

Another enzymatic approach is transesterification, where an existing ester is transformed into another. Lipase-catalyzed transesterification has been used to produce flavor esters like ethyl butyrate (B1204436). nih.gov In one study, immobilized Candida antarctica lipase-A was used for the synthesis of ethyl butyrate from ethyl alcohol and butyric acid. tandfonline.com The process was optimized using response surface methodology, and the addition of a hygroscopic salt (Na₂HPO₄) was found to significantly increase the conversion to over 90% by adsorbing the water produced during the reaction. tandfonline.com

The table below summarizes the findings from various studies on the enzyme-mediated synthesis of ethyl phosphate-related compounds.

| Enzyme | Substrate(s) | Reaction Type | Conditions | Product | Key Findings |

| Porcine Pancreas Lipase (PPL), Candida rugosa Lipase (CL) | Trimethylene carbonate (TMC), Ethylene ethyl phosphate (EEP) | Ring-Opening Copolymerization | Bulk, 100°C | P(TMC-co-EEP) copolymer | Random copolymers with molecular weights of 3,200-10,200 g/mol were obtained. researchgate.net |

| Porcine Pancreas Lipase (PPL) | Ethylene isopropyl phosphate | Ring-Opening Polymerization | Bulk | Poly(ethylene isopropyl phosphate) | Polymerization rate increased with higher temperature and lipase concentration. researchgate.net |

| Novozym 435 (Candida antarctica lipase B) | Diethyl 2-(benzyloxy)-2-isopropylmalonate | Hydrolysis | Phosphate buffer (pH 7.0)/DMSO, 30°C | Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate | Achieved excellent enantioselectivity (99% ee) and good yield (50%). tandfonline.com |

| Candida antarctica lipase-A (immobilized) | Butyric acid, Ethyl alcohol | Esterification | Shake flasks, 35°C | Ethyl butyrate | Conversion reached 90.3% in the presence of Na₂HPO₄ salt. tandfonline.com |

Green Chemistry Principles in Ethyl Phosphate Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsemanticscholar.org These principles are increasingly being applied to the synthesis of phosphate esters to enhance sustainability. nih.gov

A primary goal of green chemistry is to minimize or avoid the use of conventional organic solvents, which are often toxic, volatile, and contribute significantly to industrial waste. nih.gov Solvent-free synthesis, where reactions are conducted in the absence of a solvent or in alternative media like water, offers a safer and more environmentally friendly approach. nih.govresearchgate.net

Several solvent-free methods have been developed for phosphate ester synthesis. One approach involves carrying out reactions "neat" or in bulk, where one of the reactants acts as the solvent. researchgate.net For example, the enzymatic ROP of ethylene ethyl phosphate is often performed in bulk. researchgate.net Another technique utilizes microwave irradiation to accelerate reactions, often eliminating the need for a solvent and significantly reducing reaction times from hours to minutes. orientjchem.org The synthesis of trialkylphosphates from alcohols and phosphorus oxychloride can be effectively achieved under solvent-free microwave conditions. orientjchem.org Ultrasound-mediated synthesis is another energy-efficient, solvent-free method. The synthesis of α-hydroxyphosphonates from aldehydes and triethyl phosphate has been achieved with high yields in minutes using ultrasound and a potassium dihydrogen phosphate catalyst. ijrap.net

Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgnih.gov A higher atom economy signifies a more sustainable process with less waste generation. acs.orgum-palembang.ac.id

Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100%

Reaction types can be ranked by their inherent atom economy. Rearrangement and addition reactions are highly atom-economical as they, in principle, incorporate all reactant atoms into the product (100% atom economy). researchgate.net Substitution and elimination reactions are less atom-economical as they inherently generate byproducts. nih.gov

In the context of ethyl phosphate synthesis, a classic method like the reaction of an alcohol with phosphorus oxychloride generates hydrochloric acid as a byproduct, lowering the atom economy. orientjchem.org In contrast, a hypothetical addition reaction, if one could be designed, would be superior in this regard. Catalytic reactions are often preferred over stoichiometric ones because catalysts are used in small amounts and are not consumed, leading to less waste and higher atom economy. semanticscholar.orgacs.org The development of catalytic routes that minimize the use of protecting groups and stoichiometric reagents is a key goal for improving the atom economy of ethyl phosphate synthesis. semanticscholar.orgnih.gov

| Reaction Type | General Equation | Atom Economy | Example in Phosphate Synthesis |

| Addition | A + B → C | 100% (Ideal) | Phosphine-catalyzed [3 + 2] annulation for pyrroline (B1223166) synthesis. acs.org |

| Substitution | A-B + C → A-C + B | < 100% | Synthesis of trialkylphosphates from an alcohol and POCl₃, producing HCl byproduct. orientjchem.org |

| Rearrangement | A → B | 100% (Ideal) | Rearrangement of β-ethylmercaptoethyl diethyl thionophosphate to its thiophosphate isomer. researchgate.net |

The phosphate industry traditionally generates large volumes of waste, most notably phosphogypsum from the production of phosphoric acid. decachem.commdpi.com Minimizing this waste is a critical challenge for sustainability. decachem.com Key strategies for waste minimization include source reduction, recycling, and process modification. scribd.com

Source Reduction and Process Modification : This involves altering the production process to generate less waste. Replacing hazardous reagents with safer alternatives, such as using low-toxicity solvents or catalysts, can reduce the toxicity and volume of waste streams. decachem.comscribd.com Optimizing reaction pathways to improve atom economy directly contributes to waste reduction at the source. decachem.com

Recycling and Reuse : Waste streams from one process can become valuable inputs for another. Innovations in chemical processing now allow for the recovery of valuable phosphates from sources previously considered waste, such as sewage sludge ash. cefic.org A new technology developed by the startup SusPhos can refine this ash into high-quality phosphate products for fertilizers and other industrial applications, effectively closing the loop on phosphate use. cefic.org Similarly, byproducts from phosphate processing can be repurposed; for instance, contaminated solvents might be reused as cleaning agents in less sensitive applications. scribd.com This shift from a linear "take-make-dispose" model to a circular one is essential for a zero-waste future. cefic.org

Mechanistic Studies of Ethyl Phosphate Formation

Understanding the reaction mechanisms underlying the formation of ethyl phosphates is crucial for optimizing synthesis and controlling product outcomes. Kinetic studies often provide deep insights into these pathways.

The hydrolysis of mono-N-ethyl-o-toluidine phosphate, for example, has been studied across a range of pH values. tsijournals.com The reaction rate was found to increase up to pH 4.00, which is attributed to the hydrolysis proceeding via both mononegative and neutral species. tsijournals.com Above pH 4.00, the rate decreases due to the formation of inert dinegative species. tsijournals.com Such studies, which determine rate coefficients and analyze the effects of solvent and temperature, support a bimolecular nature for the hydrolysis, involving a P-N bond fission. tsijournals.com

In other systems, the formation of reactive intermediates is a key mechanistic feature. The fragmentation of 2-(dialkylamino)ethyl phosphate derivatives can proceed through different mechanisms depending on the substituents at the phosphorus atom. researchgate.net One proposed mechanism involves the formation of an aziridinium (B1262131) ion and a metaphosphate species as reactive intermediates. researchgate.net The transfer of an ethyl metaphosphate group from a phosphoramidate (B1195095) to ethanol has also been investigated through kinetic isotope effect studies, providing evidence for the intermediacy of ethyl metaphosphate in the reaction. acs.org

The aminolysis of aryl ethyl chlorophosphates with anilines has been studied kinetically and theoretically, suggesting a concerted mechanism. rsc.org This mechanism involves a partial frontside nucleophilic attack through a hydrogen-bonded, four-center-type transition state. rsc.org

Synthesis of Specific Ethyl Phosphate Derivatives

The synthesis of specific ethyl phosphate derivatives is often targeted for applications in biochemistry and materials science. These syntheses frequently involve multi-step procedures and the use of protecting groups.

One important class of derivatives is aminoacyl ethyl phosphates, which are functional analogs of the aminoacyl adenylates involved in protein biosynthesis. cdnsciencepub.comscholaris.ca These can be prepared by coupling an N-protected amino acid (e.g., N-t-Boc-amino acid) with a tetraalkylammonium salt of ethyl phosphate, using a coupling agent like dicyclohexylcarbodiimide (DCC). cdnsciencepub.comscholaris.ca The resulting N-protected aminoacyl ethyl phosphate can then be deprotected. These compounds are valuable for their potential use in peptide synthesis. scholaris.ca

Phosphate derivatives of natural products have also been synthesized to enhance properties like water solubility or biological activity. For example, phosphate derivatives of betulin (B1666924), a triterpenoid (B12794562) from birch bark, have been created. nih.gov The synthesis involves a two-step process: first, the hydroxyl group at the C28 position of betulin is phosphorylated using diethyl chlorophosphate to yield 28-diethoxyphosphorylbetulin. nih.gov This intermediate is then reacted with various acid anhydrides to attach carboxyacyl groups at the C3 position, resulting in the final derivatives. nih.gov

Photolabile or "caged" phosphate esters represent another class of specialized derivatives. These compounds, such as 1-(2-nitrophenyl)ethyl phosphate esters of nucleotide analogs, are designed to release the active phosphate-containing molecule upon exposure to light, allowing for precise spatial and temporal control in biological experiments. acs.org

Chemical Reactivity and Reaction Mechanisms of Phosphoric Acid, Ethyl Esters

Hydrolysis Pathways and Kinetics

Hydrolysis of phosphoric acid, ethyl esters involves the cleavage of the P-O-C linkage. This process can be catalyzed by acid or base, or it can proceed under neutral conditions, with each pathway exhibiting distinct mechanistic features and reaction rates.

The acid-catalyzed hydrolysis of ethyl phosphate (B84403) esters, particularly triethyl phosphate (TEP), has been a subject of detailed investigation. In pure water, TEP shows a low susceptibility to acid-catalyzed hydrolysis. nih.govechemi.com Studies have shown no significant increase in the hydrolysis rate of TEP in water even with the addition of sulfuric acid. echemi.comcdnsciencepub.comresearchgate.net

However, the mechanism becomes more apparent in mixed solvent systems. In a 35% dioxane-65% water mixture, the hydrolysis of TEP is catalyzed by perchloric acid. cdnsciencepub.comcdnsciencepub.com This reaction proceeds with carbon-oxygen (C-O) bond cleavage, which is characteristic of an AAL2 (acid-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism. cdnsciencepub.comcdnsciencepub.com The process involves the initial protonation of the phosphoryl oxygen, followed by a nucleophilic attack of a water molecule on the ethyl group's carbon atom. cdnsciencepub.com The activation parameters for this reaction in 0.904 M perchloric acid in dioxane-water have been determined, with an enthalpy of activation (ΔH) of 24.1 kcal/mol and an entropy of activation (ΔS) of -17 e.u. cdnsciencepub.comcdnsciencepub.com

For other related compounds, such as α-arylvinyl diethyl phosphates, the acid-catalyzed hydrolysis in the presence of HCl follows an ASE2 mechanism, which involves a rate-determining protonation on the carbon atom of the vinyl group. acs.org Intramolecular acid catalysis has also been observed in specialized systems, where a neighboring acidic group, like a dimethylammonium group, can accelerate the hydrolysis of a diethyl phosphate ester by nearly a million-fold. rsc.orgresearchgate.netrsc.org This enhanced reactivity is attributed to the partial protonation of the leaving group in the transition state. rsc.orgresearchgate.net

Table 1: Activation Parameters for Triethyl Phosphate Hydrolysis

| Condition | Solvent | ΔH* (kcal/mol) | ΔS* (e.u.) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed (0.904 M HClO₄) | Dioxane-Water | 24.1 | -17 | cdnsciencepub.com, cdnsciencepub.com |

| Neutral | Water | 23.4 | -20 | cdnsciencepub.com, cdnsciencepub.com, researchgate.net |

The hydrolysis of ethyl phosphate esters under alkaline conditions generally proceeds via a nucleophilic attack of the hydroxide (B78521) ion on the phosphorus atom, consistent with an SN2(P) type mechanism. For dialkyl phosphates like dimethyl phosphate, the reaction in strongly alkaline solutions is first-order with respect to the hydroxide ion concentration but is exceedingly slow. rsc.org

Triethyl phosphate is significantly more reactive towards alkaline hydrolysis than it is in neutral or acidic solutions. rsc.org The alkaline hydrolysis of TEP is about 1500 times faster than that of its sulfur analog, triethyl phosphorotrithiolate. rsc.org The reaction is considered to be second-order, and kinetic studies have provided rate constants. echemi.comrsc.org For instance, second-order alkaline hydrolysis rate constants of 1.75 x 10⁻⁵ M⁻¹s⁻¹ at 27°C and 7.9 x 10⁻⁴ L/mol-min at 25°C have been reported for triethyl phosphate. echemi.com Hydrolysis does not become rapid until the pH reaches 10-11. echemi.com

Theoretical studies using density functional theory (DFT) on the alkaline hydrolysis of triethyl phosphate suggest an associative mechanism. researchgate.net These calculations indicate that the process occurs in two steps, with the second step being rate-determining due to a higher free energy barrier. researchgate.net

Under neutral conditions, the hydrolysis of triethyl phosphate (TEP) is a slow process. cdnsciencepub.comcdnsciencepub.com The reaction in pure water at 101°C proceeds with a rate constant of 8.35 x 10⁻⁶ s⁻¹. cdnsciencepub.comresearchgate.net Isotopic labeling studies using ¹⁸O have confirmed that this reaction occurs with carbon-oxygen (C-O) bond cleavage. cdnsciencepub.comcdnsciencepub.com These findings are consistent with a BAL2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism, where a water molecule acts as the nucleophile attacking the ethyl group. cdnsciencepub.comcdnsciencepub.com The activation parameters for the neutral hydrolysis in water are a ΔH* of 23.4 kcal/mol and a ΔS* of -20 e.u. cdnsciencepub.comresearchgate.net At 25°C, a neutral hydrolysis rate constant was measured as 2.4 x 10⁻¹⁰ s⁻¹. echemi.com

In contrast, the neutral hydrolysis of dimethyl phosphate is understood to proceed via two steps through an AN + DN mechanism, involving a pentacoordinate phosphorane intermediate. researchgate.net For diethyl phosphate, the hydrolysis product of TEP, its structure when bound to the active site of the enzyme phosphotriesterase (PTE) has been determined by X-ray diffraction, showing the product symmetrically bridging the two metal ions in the enzyme's active center. nih.govacs.orgnih.gov

Table 2: Hydrolysis Rate Constants (k) for Triethyl Phosphate

| Condition | Temperature (°C) | pH | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Neutral | 101 | ~7 | 8.35 x 10⁻⁶ s⁻¹ | cdnsciencepub.com, researchgate.net |

| Neutral | 25 | ~7 | 2.4 x 10⁻¹⁰ s⁻¹ | echemi.com |

| Alkaline | 101 | 8.9 | 0.95 x 10⁻⁵ s⁻¹ | echemi.com |

| Alkaline | 101 | 10.1 | 1.65 x 10⁻⁵ s⁻¹ | echemi.com |

| Alkaline (2nd Order) | 27 | - | 1.75 x 10⁻⁵ M⁻¹s⁻¹ | echemi.com |

The solvent system plays a critical role in the hydrolysis of ethyl phosphate esters. While acid catalysis of triethyl phosphate is not observed in pure water, it becomes significant in a 35% dioxane-65% water solvent mixture. cdnsciencepub.comcdnsciencepub.com This emergence of the acid-catalyzed pathway in the presence of an organic cosolvent is attributed to a combination of decreased water activity and enhanced proton activity. cdnsciencepub.com

The use of dipolar aprotic solvents can dramatically increase hydrolysis rates. For example, using over 95% aqueous dimethyl sulphoxide (DMSO) instead of water can cause a 10⁶ to 10⁷-fold increase in the hydrolysis rate of the p-nitrophenyl phosphate dianion. nih.gov This acceleration is ascribed to the desolvation of the phosphoryl group in the ground state. nih.gov However, the effect can be different for monoanions, where the rate of hydrolysis of p-nitrophenyl phosphate monoanion is slower in 80% DMSO compared to water. nih.gov

In the context of sol-gel synthesis using TEP, the amount of water as a solvent is crucial for complete hydrolysis to obtain well-crystallized hydroxyapatite. chemicalpapers.comresearchgate.net Studies have also utilized various other solvent mixtures for hydrolysis reactions, including acetone-water and methanol-water. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the hydrolysis mechanisms of ethyl phosphate esters. cdmf.org.brresearchgate.net Theoretical studies of triethyl phosphate (TEP) hydrolysis reveal that the reaction is very slow through its three successive stages. cdmf.org.brresearchgate.net These studies have shown that hydrolysis can proceed not only via the commonly assumed SN2 mechanism with inversion of configuration (SN2-I) but also through an SN2 mechanism with retention of configuration (SN2-R). cdmf.org.brresearchgate.net The SN2-I pathway was found to have faster kinetics for all three hydrolysis stages in both protonated and non-protonated solutions. cdmf.org.brresearchgate.net

DFT calculations have been used to determine the activation energy barriers for TEP hydrolysis. cdmf.org.brfapesp.br The activation free energy (ΔG‡) for the three stages of hydrolysis was found to be about 20 kcal·mol⁻¹. researchgate.netresearchgate.netcdmf.org.br The calculated reaction rates (k) for the first, second, and third hydrolysis reactions were 7.0 × 10⁻³ s⁻¹, 6.8 × 10⁻³ s⁻¹, and 3.5 × 10⁻³ s⁻¹, respectively. researchgate.netresearchgate.netcdmf.org.br These theoretical results support experimental observations that TEP hydrolysis is slow under acidic conditions. cdmf.org.br

For diethyl phosphate, DFT calculations have been employed to model its hydrolysis and to support a reaction mechanism where a bridging hydroxide acts as the direct nucleophile in enzyme-catalyzed reactions. nih.govacs.orgnih.gov Furthermore, benchmarking studies have evaluated the performance of various DFT functionals for modeling the hydrolysis of phosphodiester bonds, like in dimethyl phosphate, to improve the accuracy of future computational studies on related systems. acs.org

Transesterification Reactions with Various Alcohols

Transesterification is a key reaction for modifying phosphate esters. Diethyl phosphite (B83602) can undergo transesterification when treated with an alcohol. wikipedia.org For alcohols with high boiling points, the reaction can be driven to completion by removing the ethanol (B145695) byproduct. wikipedia.org (C₂H₅O)₂P(O)H + 2 ROH → (RO)₂P(O)H + 2 C₂H₅OH wikipedia.org

Studies on trimethyl phosphate show that transesterification with alcohols like ethanol and isopropanol (B130326) does not proceed without a catalyst even at elevated temperatures. iau.ir However, in the presence of a base catalyst such as sodium alkoxide, the reaction occurs at room temperature. iau.ir The reaction typically leads to a mixture of products, including mono-, di-, and trisubstituted esters. iau.ir Increasing the ratio of alcohol to the phosphate ester results in a faster conversion rate and the production of more highly substituted phosphates. iau.ir

Continuous flow methods have also been developed for the alcoholysis of dialkyl H-phosphonates, such as diethyl H-phosphonate, with various aliphatic alcohols. nih.gov These reactions can be fine-tuned by adjusting temperature and the excess of alcohol to favor either mixed esters or fully transesterified products. nih.gov

Phosphorylation Reactions in Organic Synthesis.researchgate.netrsc.org

Ethyl phosphates are versatile reagents in organic synthesis, primarily utilized for the introduction of a phosphate group onto various organic molecules, a process known as phosphorylation. This functionalization can dramatically alter the properties and reactivity of the parent molecule.

Phosphorylation of Alcohols

The phosphorylation of alcohols is a fundamental transformation in organic chemistry, yielding phosphate esters that are crucial in various applications. acs.org Ethyl phosphates serve as effective phosphorylating agents for this purpose. For instance, diethyl H-phosphite can be used to phosphorylate a wide range of alcohols, including allyl, propargyl, benzyl, and phenethyl alcohols, to furnish the corresponding phosphate esters in good to excellent yields. acs.org The reaction of an alcohol with a trivalent phosphoramidite (B1245037) reagent, followed by oxidation, is a common three-step method to produce phosphate monoesters. acs.org Another approach involves the use of pentavalent phosphoryl donors. acs.org

Lewis-acid catalysis provides an efficient pathway for the phosphorylation of alcohols. rsc.orgrsc.org For example, various dibenzyl alcohols can react with diethyl phosphite in the presence of a Lewis acid to produce phosphorylation products in excellent yields. rsc.org This method is also applicable to other heteroaromatic alcohols. rsc.org Amine-free phosphorylation of primary and secondary alcohols can be achieved using 4-methylpyridine (B42270) N-oxide and diethyl chlorophosphate, which is particularly useful for substrates sensitive to acids or bases. jst.go.jp

A one-pot synthesis of phosphate esters can be achieved by reacting an alcohol with dibenzyl hydrogen phosphate in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate. oup.com This method proceeds through the activation of the alcohol. oup.com

Phosphorylation of Amines

Ethyl phosphates are also employed in the phosphorylation of amines to form phosphoramidates. Diethyl H-phosphite can react with various primary and secondary amines, including cyclic aromatic secondary amines like indoline (B122111) and heterocyclic amines such as tryptamine, to produce the corresponding phosphoramidates in excellent yields. acs.org In the case of molecules containing both amine and alcohol functional groups, the more nucleophilic amine group is preferentially phosphorylated. acs.org

The reaction of amines with diethyl phosphite and triethyl orthoformate is a common method for preparing N-substituted aminomethylenebisphosphonic acids. nih.govnih.gov This three-component reaction can be manipulated by adjusting reaction conditions, such as the molar ratio of substrates, to favor the formation of either bisphosphonic acids or N-benzylaminobenzylphosphonic acids. nih.gov

Other methods for amine phosphorylation include the use of triethyl phosphite in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (4-DMAP) to facilitate the direct synthesis of aromatic amides from aromatic carboxylic acids and amines. lew.ro Additionally, the reaction of primary amines with trialkyl phosphites and carbon tetrachloride is an effective route to phosphoramidates. nih.gov

Phosphorylation of Carboxylic Acids

The phosphorylation of carboxylic acids using ethyl phosphates can lead to the formation of various organophosphorus compounds. A metal-free method allows for the bisphosphorylation of both aliphatic and aromatic carboxylic acids with P(O)-H compounds, such as diethyl phosphonate (B1237965), after in situ activation with Boc₂O. rsc.orgnih.gov This reaction produces phosphorus compounds containing a P-C-O-P motif. rsc.orgnih.gov

Triethyl phosphite can be used in the presence of diethyl azodicarboxylate to facilitate the esterification of carboxylic acids. For example, the reaction of benzoic acid with triethyl phosphite and diethyl azodicarboxylate yields ethyl benzoate (B1203000) in a nearly quantitative yield. oup.com Similarly, treating n-valeric acid with allyl diethyl phosphite and diethyl azodicarboxylate produces allyl valeriate. oup.com A combination of trimethyl phosphite and iodine can also be used to activate carboxylic acids for the amidation reaction. researchgate.net

Reactivity with Nucleophiles and Electrophiles.organic-chemistry.org

The phosphorus atom in ethyl phosphates is electrophilic and thus susceptible to attack by nucleophiles. The rate of nucleophilic substitution is influenced by the nature of the substituents on the phosphorus atom, the leaving group, and the nucleophile itself. ttu.ee

Ethyl phosphate diesters, such as 2,4-dinitrophenyl ethyl phosphate, exhibit significant rate enhancements when reacting with α-effect nucleophiles like the hydroperoxide anion and the hydroxylamine (B1172632) anion. semanticscholar.orgresearchgate.net The reactivity of these nucleophiles follows a Brønsted correlation. semanticscholar.orgresearchgate.net In some cases, nucleophilic attack can occur at other sites in the molecule. For instance, the reaction of 2,4-dinitrophenyl ethyl phosphate with hydroxylamine can lead to both SN2(P) and SNAr products. semanticscholar.org

Diethyl phosphite, a common ethyl phosphate derivative, exhibits versatile reactivity. It can be deprotonated by strong bases like Grignard reagents, and the resulting species can undergo further reactions, such as displacement of the ethoxy groups. wikipedia.org It can also add to unsaturated systems, like aldehydes, in a hydrophosphonylation reaction. wikipedia.org Furthermore, it undergoes transesterification with alcohols and can react with amines to displace the ethoxide group. wikipedia.org

Thermal Decomposition Pathways and Products.oup.comresearchgate.net

The thermal decomposition of ethyl phosphates has been studied under various conditions. The pyrolysis of triethyl phosphate (TEP) in a turbulent flow reactor between 706 and 854 K produces ethene, ethanol, diethyl phosphate, monoethyl phosphate, and orthophosphoric acid. tandfonline.com A multi-step decomposition mechanism involving parallel pathways that produce ethanol and ethene has been proposed. tandfonline.com

Computational studies have investigated the high-temperature pyrolysis of TEP, suggesting a decomposition pathway involving seven concerted elimination reactions. nih.govacs.org An alternative pathway involving H-abstraction, radical decomposition, and recombination reactions has also been considered. nih.govacs.org

The thermal decomposition of poly[diethyl 2-(methacryloyloxy)ethylphosphate] (PDMP) occurs in two stages. researchgate.net The initial stage involves the selective cleavage at the chain end and the phosphate ester side chain, leading to the evolution of triethyl phosphate at lower pyrolysis temperatures. researchgate.net At temperatures above 300 °C, random chain scission becomes the dominant mechanism, producing acetaldehyde (B116499) and water as major products. researchgate.net

Photochemical Transformations of Ethyl Phosphates.researchgate.net

Ethyl phosphates can undergo photochemical transformations, particularly under UV irradiation. Triethyl phosphate (TEP) does not absorb light at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis by sunlight. echemi.com However, it can be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 7.0 hours. echemi.com

In the presence of photocatalysts like hematite (B75146) and goethite nanoparticles, TEP can be photodegraded under simulated solar light. acs.orgresearchgate.net The initial step is the displacement of an ethoxy group, yielding adsorbed diethyl phosphate (DEP) and an ethoxy intermediate. acs.orgresearchgate.net Further photodegradation leads to the formation of surface orthophosphate as the final product, with the ethoxy fragments being oxidized to carboxylates and carbonates. acs.orgresearchgate.net The presence of water and the resulting OH radicals can promote the photodegradation of TEP. acs.orgresearchgate.net

Advanced oxidation processes, such as UV/H₂O₂, can also be used to degrade organophosphate esters like TEP. scielo.br The UV irradiation of hydrogen peroxide generates hydroxyl radicals that can non-selectively react with and degrade the organic molecules. scielo.br

Redox Chemistry of Phosphoric Acid, Ethyl Esters

The redox chemistry of phosphoric acid, ethyl esters, encompasses a range of oxidation and reduction reactions that are influenced by the degree of esterification of the phosphate group. The presence of ethyl groups and the nature of the phosphorus center dictate the reactivity of these compounds towards various oxidizing and reducing agents. The following sections detail the specific redox reactions of triethyl, diethyl, and monoethyl phosphates.

Oxidation of Phosphoric Acid, Ethyl Esters

Triethyl Phosphate (TEP)

Triethyl phosphate (TEP) can undergo oxidation under specific conditions, often involving radical species. One notable method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which generates highly reactive hydroxyl radicals (•OH). The reaction of TEP with these radicals leads to its degradation. The process follows first-order kinetics with a reported reaction rate constant of 0.07 min⁻¹ under optimal conditions. High salinity can hinder the degradation of TEP, potentially due to the formation of iron-chloride complexes that scavenge the hydroxyl radicals.

Another avenue for the oxidation of TEP involves enzymatic pathways. In biological systems, liver microsomal enzymes can catalyze the oxidative dealkylation of phosphoric acid triesters. nih.gov This process is dependent on molecular oxygen and NADPH and involves the hydroxylation at the alpha-carbon atom of an ethyl group, which is subsequently removed as an aldehyde. nih.gov

Partial oxidation of organophosphates, including TEP, by strong oxidizing agents can lead to the release of toxic phosphorus oxides. noaa.gov

Diethyl Phosphate (DEP)

Information regarding the direct oxidation of the diethyl phosphate molecule is less specific in the available literature. However, related compounds and reactions provide insights into its potential reactivity. For instance, diethyl allyl phosphate can act as a hydrogen acceptor in palladium-catalyzed oxidations, facilitating the dehydrogenation of carbonyl compounds. organic-chemistry.org This suggests that the phosphate moiety can participate in redox processes.

Furthermore, the oxidation of the related compound, O,O-diethyl hydrogen dithiophosphate, to its polysulfides has been studied, indicating the susceptibility of similar diethyl phosphorus compounds to oxidation. acs.org In a general sense, diethyl phosphate can participate in redox reactions, with common oxidizing agents including hydrogen peroxide and potassium permanganate.

Monoethyl Phosphate (MEP)

Specific details on the oxidation of monoethyl phosphate are not extensively documented in the reviewed literature. However, general principles of organophosphate chemistry suggest that like other phosphate esters, it would be relatively stable to oxidation unless strong oxidizing agents or specific enzymatic systems are employed. The presence of two acidic hydroxyl groups would likely influence its reactivity in solution compared to the di- and tri-esters.

Reduction of Phosphoric Acid, Ethyl Esters

The reduction of phosphoric acid, ethyl esters, typically involves the conversion of the P(V) center to a lower oxidation state or the cleavage of the ester bonds.

Triethyl Phosphate (TEP)

The reduction of TEP has been demonstrated using strong reducing agents. One such method involves the use of sodium in liquid ammonia. nih.gov This reaction's kinetics have been studied, indicating a pathway for the chemical reduction of TEP.

Catalytic reduction of TEP has also been explored. Nickel-doped copper oxide (Ni-doped CuO) nanoparticles have been shown to be an efficient catalyst for the reduction of TEP under sunlight irradiation. In this process, a decrease in the concentration of TEP was observed, with a calculated reduction percentage of 79%.

It is also noted that organophosphates like TEP can react with strong reducing agents, such as hydrides, to form highly toxic and flammable phosphine (B1218219) gas. noaa.gov

Diethyl Phosphate (DEP)

In the presence of strong reducing agents like lithium aluminum hydride, diethyl phosphate can be reduced, potentially forming phosphine derivatives. This highlights the susceptibility of the phosphate group to reduction under potent reducing conditions.

Monoethyl Phosphate (MEP)

Specific studies on the reduction of monoethyl phosphate are scarce in the provided literature. Its reactivity would likely be influenced by its anionic state in solution, which could affect its interaction with reducing agents.

Electrochemical Redox Reactions

The electrochemical behavior of phosphoric acid, ethyl esters, provides further insight into their redox properties.

Electrochemical Oxidation

The anodic oxidation of related phosphite compounds has been investigated. For example, the electrochemical oxidation of diethyl acetyl phosphite in the presence of cyclohexene (B86901) has been studied. noaa.gov While not a direct oxidation of an ethyl phosphate, this indicates that electrochemical methods can initiate redox reactions in organophosphorus esters.

Electrochemical Reduction

The electrochemical reduction of organophosphorus compounds has been a subject of study. For instance, the electroreduction of tris(p-nitrophenyl) phosphate has been investigated, involving a two-electron transfer followed by cleavage of the oxygen-carbon bond. utexas.edu While this involves a different substituent, it demonstrates a potential mechanism for the electrochemical reduction of phosphate esters. A patent also mentions the suitability of ethyl phosphate and diethyl phosphate for use in electrolytes for the electrochemical reduction of organic compounds. google.com

The electrochemical window, which is the potential difference between the oxidation and reduction reactions, is a key property for electrolytes in batteries. mdpi.com Ethyl phosphate-based copolymers have been considered for use in polymer electrolytes for lithium batteries. mdpi.com

Data Tables

Table 1: Oxidation Reactions of Triethyl Phosphate (TEP)

| Oxidizing System | Reaction Conditions | Products | Kinetic Data/Observations | Reference(s) |

| Fenton's Reagent (H₂O₂/Fe²⁺) | pH 3.0, 120 min reaction | Degraded TEP | First-order kinetics, k = 0.07 min⁻¹ | |

| Liver Microsomal Enzymes | Presence of O₂ and NADPH | Aldehyde, Dealkylated phosphate | Oxidative dealkylation | nih.gov |

| Strong Oxidizing Agents | General | Phosphorus oxides | Partial oxidation | noaa.gov |

Table 2: Reduction Reactions of Triethyl Phosphate (TEP)

| Reducing System | Reaction Conditions | Products | Observations | Reference(s) |

| Sodium in Liquid Ammonia | N/A | Reduced TEP | Kinetic study performed | nih.gov |

| Ni-doped CuO Nanoparticles | Sunlight irradiation | Reduced TEP | 79% reduction | |

| Strong Reducing Agents (e.g., hydrides) | General | Phosphine gas | Formation of toxic, flammable gas | noaa.gov |

Table 3: Redox Reactions of Diethyl Phosphate (DEP) and Related Compounds

| Reaction Type | Reagents/System | Compound | Key Findings | Reference(s) |

| Oxidation | Palladium-catalyzed | Diethyl allyl phosphate | Acts as a hydrogen acceptor | organic-chemistry.org |

| Oxidation | H₂O₂, KMnO₄ | Diethyl phosphate | General oxidizing agents | |

| Reduction | Lithium aluminum hydride | Diethyl phosphate | Forms phosphine derivatives |

Applications and Industrial Significance of Phosphoric Acid, Ethyl Esters in Non Human Contexts

Role as Chemical Intermediates in Industrial Processes

Ethyl esters of phosphoric acid serve as crucial building blocks and reagents in the synthesis of a wide array of chemical products. Their reactivity and ability to introduce phosphorus-containing moieties make them indispensable in specialized chemical manufacturing.

Ethyl esters of phosphoric acid are valuable precursors in the synthesis of various organic and inorganic compounds. Their applications range from the production of other organophosphorus compounds to the formation of complex material structures.

One notable application of triethyl phosphate (B84403) is as a synthetic intermediate in the creation of mesoporous spheres of metal oxides and phosphates. atamanchemicals.comnih.gov These materials are of interest due to their high surface area and ordered pore structures, making them suitable for applications in catalysis, separation, and drug delivery.

Diethyl phosphite (B83602) is another key intermediate, widely used for generating a variety of organophosphorus compounds. wikipedia.org Its reactive P-H bond allows for addition reactions to unsaturated groups, a process known as hydrophosphonylation. wikipedia.org For instance, it can react with aldehydes in a manner similar to the Abramov reaction to form α-hydroxy phosphonates. wikipedia.org Furthermore, deprotonation of diethyl phosphite allows for P-alkylation, as seen in the Michaelis–Becker reaction, to form new carbon-phosphorus bonds. wikipedia.org

Diethyl chlorophosphate is a reactive intermediate used to convert alcohols into their corresponding diethylphosphate esters. wikipedia.org This transformation is a common strategy in organic synthesis for introducing a phosphate group into a molecule.

The versatility of these ethyl esters as precursors is summarized in the table below:

| Precursor | Product/Application | Significance |

| Triethyl phosphate | Mesoporous metal oxide and phosphate spheres | Synthesis of high-surface-area materials for catalysis and separation. atamanchemicals.comnih.gov |

| Diethyl phosphite | Various organophosphorus compounds (e.g., α-hydroxy phosphonates) | Building block for a wide range of phosphorus-containing molecules. wikipedia.org |

| Diethyl chlorophosphate | Diethylphosphate esters from alcohols | A standard method for phosphorylation in organic synthesis. wikipedia.org |

In the realm of material science, ethyl esters of phosphoric acid function as reagents that modify and enhance the properties of polymers and other materials.

Triethyl phosphate is utilized as a polymer resin modifier. wikipedia.org It can act as a viscosity reducer in plastic resins, which is particularly useful in polyester (B1180765) resins, allowing for high loadings of fillers like alumina trihydrate, a flame-retardant and smoke-suppressant filler. atamanchemicals.com It also serves as a strength agent for rubber and various plastics, including vinyl polymers and unsaturated polyesters. wikipedia.org

Furthermore, triethyl phosphate is employed as a catalyst in certain industrial processes, such as the synthesis of acetic anhydride (B1165640). wikipedia.org Its catalytic activity is also harnessed in olefin polymerization and xylene isomerization. chemicalbook.com

Utilization in Solvent Systems and Extraction Technologies

The polarity and miscibility of ethyl esters of phosphoric acid make them effective solvents and extractants in several industrial applications, from polymer processing to metallurgical separations.

Triethyl phosphate is recognized for its utility as a solvent, particularly for polar polymers. A significant application is its use as a solvent for cellulose (B213188) acetate (B1210297). wikipedia.orgsdaoxintong.com The solubility of cellulose acetate is dependent on its acetyl value, and TEP is a suitable solvent for this polymer, which has a narrower dissolution range compared to other cellulose derivatives. daicel.com

In addition to being a primary solvent, TEP can be used in mixed solvent systems. For instance, in the preparation of cellulose acetate solutions, acetone is a common solvent, but the solubility of cellulose acetate in it can be poor. google.comgoogle.com The use of co-solvents, including esters like TEP, can improve the dissolution process. google.com

Recently, triethyl phosphate has also been explored as a "green" solvent for solid-phase peptide synthesis (SPPS), offering a less toxic alternative to traditional solvents like dimethylformamide (DMF). researchgate.net Its low viscosity and ability to dissolve the necessary reagents make it a promising candidate in this field. researchgate.net

Organophosphorus compounds are widely employed as extractants in hydrometallurgical processes for the separation of metal ions, particularly rare earth elements (REEs). While di-(2-ethylhexyl)phosphoric acid (DEHPA) is a more commonly cited extractant in this context, the underlying principles of extraction are relevant to organophosphorus esters. scielo.br

The extraction of REEs from acidic solutions, such as those derived from leaching phosphate ores, is a critical step in their purification. researchgate.net Organophosphorus extractants like DEHPA function as liquid cation exchangers, where the metal ion in the aqueous phase is exchanged for a hydrogen ion from the extractant. scielo.br The efficiency of this extraction is highly dependent on the pH of the aqueous solution. scielo.br

For example, in the separation of light REEs from medium and heavy REEs in a hydrochloric acid medium, DEHPA has been shown to be effective. scielo.br The extraction process can be tailored to selectively separate different groups of REEs by controlling the process variables. researchgate.net While direct data on the use of simple ethyl esters of phosphoric acid for commercial-scale metal extraction is less common, the foundational chemistry of related organophosphorus compounds underscores their potential in this area.

Applications in Flame Retardancy (Mechanism-focused)

Triethyl phosphate is a well-established halogen-free flame retardant used in a variety of polymers, most notably in polyurethane and polyisocyanurate foams. atamanchemicals.comnih.gov Its effectiveness lies in its ability to act in both the condensed (solid) and gas phases of a fire, thereby interrupting the combustion cycle through multiple mechanisms.

Condensed-Phase Mechanism:

In the condensed phase, the primary action of TEP is to promote the formation of a stable char layer on the surface of the burning polymer. When exposed to the heat of a fire, TEP decomposes to form phosphoric acid and polyphosphoric acids. frontiersin.org These acidic species act as catalysts for the dehydration of the polymer, leading to the formation of a carbonaceous char. This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame and restricts the flow of flammable volatile decomposition products to the fire. frontiersin.org

Gas-Phase Mechanism:

In the gas phase, the combustion process is a radical chain reaction involving highly reactive species such as hydrogen (H•) and hydroxyl (OH•) radicals. The flame-retardant action of TEP in the gas phase involves the release of phosphorus-containing radicals (e.g., PO•) upon its thermal decomposition. sdaoxintong.comnih.gov These phosphorus-containing radicals are effective scavengers of the H• and OH• radicals, converting them into less reactive species. frontiersin.org This "radical trap" mechanism interrupts the exothermic chain reactions that sustain the flame, leading to flame inhibition and extinguishment.

The dual-action mechanism of TEP is summarized below:

| Phase | Mechanism | Action |

| Condensed | Char formation | Decomposes to phosphoric acids, which catalyze the formation of an insulating carbonaceous layer. frontiersin.org |

| Gas | Radical scavenging | Releases phosphorus-containing radicals that quench flame-propagating H• and OH• radicals. sdaoxintong.comnih.govfrontiersin.org |

This multifaceted functionality makes triethyl phosphate an effective and widely used flame retardant in various industrial applications.

Gas Phase Inhibition Mechanisms

In the event of a fire, the ethyl esters of phosphoric acid can volatilize and decompose at high temperatures. researchgate.net This decomposition releases phosphorus-containing radical species into the gas phase. mdpi.comresearchgate.net These radicals, particularly species like PO•, are highly effective at scavenging the high-energy atomic hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the combustion chain reactions in a flame. bdmaee.netmdpi.com By interrupting this cycle, the flame's intensity is reduced, and its spread is inhibited. relicchemicals.in This gas-phase activity is a key aspect of their flame retardant properties. nih.govnih.gov The effectiveness of this inhibition can be measured by observing a decrease in the concentration of H• and •OH radicals in the presence of the phosphorus-based flame retardant. mdpi.com

Condensed Phase Char Formation

In the solid, or condensed phase, these phosphate esters act as acid precursors. mdpi.com When subjected to the heat of a fire, compounds like triethyl phosphate decompose to produce phosphoric acid derivatives. mdpi.combdmaee.net This acidic residue catalyzes the dehydration and crosslinking of the polymer matrix. mdpi.comresearchgate.net This process promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface. nih.govbdmaee.netrelicchemicals.in

This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. mdpi.com

It limits the release of flammable volatile compounds from the polymer, which would otherwise fuel the fire. mdpi.comresearchgate.net

It reduces the amount of fuel available for combustion, thereby decreasing the heat release rate. mdpi.com

Role as Plasticizers in Polymer Science

Beyond their function as flame retardants, ethyl esters of phosphoric acid, notably triethyl phosphate (TEP), are widely utilized as plasticizers in the polymer industry. relicchemicals.inwikipedia.orgcanyoncomponents.com Plasticizers are additives that increase the flexibility, durability, and workability of a polymer. relicchemicals.in TEP is incorporated into various resins and plastics, such as unsaturated polyesters, cellulose acetate, and polyvinyl chloride (PVC), to modify their physical properties and improve processability. relicchemicals.inatamanchemicals.com

Compatibility with Polymer Matrices

The effectiveness of a plasticizer is highly dependent on its compatibility with the polymer matrix. Triethyl phosphate is known for its good compatibility with a wide range of gums and resins. atamanchemicals.com This miscibility allows it to be evenly dispersed throughout the polymer, preventing issues like phase separation or clumping. bdmaee.net Its compatibility has been demonstrated in several common polymer systems, where it contributes to both flame retardancy and plasticization.

| Polymer | TEP Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Char Yield (%) |

|---|---|---|---|---|

| Polycarbonate (PC) | 10 | 28 | V-1 | 18 |

| Polyamide 6 (PA6) | 15 | 31 | V-0 | 25 |

| Epoxy Resin | 20 | 34 | V-0 | 30 |

| Polyurethane (PU) | 12 | 26 | V-2 | 15 |

Note: LOI (Limiting Oxygen Index) indicates the minimum oxygen concentration required to support combustion; a higher value signifies better flame resistance. The UL-94 rating is a standard for flammability, with V-0 being the most desirable rating in this table.

Influence on Polymer Rheology

Rheology is the study of the flow of matter, and in polymer science, it is crucial for processing techniques like extrusion and injection molding. Phosphoric acid, ethyl esters can significantly influence the rheological properties of polymer melts. Triethyl phosphate, for instance, acts as an effective viscosity reducer in plastic resins. atamanchemicals.comatamanchemicals.com By lowering the melt viscosity, TEP improves the flow characteristics of the polymer, making it easier to process. bdmaee.net This effect is particularly beneficial in highly filled resin systems, such as those containing alumina trihydrate, where high filler loading can lead to an undesirable increase in viscosity. atamanchemicals.comeastman.com

| Percent Triethyl Phosphate in Resin | Viscosity (mPa·s) |

|---|---|

| 0 | ~450 |

| 2 | ~300 |

| 6 | ~150 |

| 12 | ~100 |

This reduction in viscosity allows for higher filler loadings without compromising the processability of the resin, enabling the production of materials with enhanced flame retardancy and other desired properties. eastman.com

Contributions to Lubricant Formulations and Performance

Organophosphate esters have a long history of use as additives in lubricant formulations, valued for their ability to enhance performance under demanding conditions. mdpi.com They are a key component in creating lubricants for applications ranging from automotive engines to industrial machinery and aircraft engines. mdpi.comwikipedia.org

Anti-Wear Additives

One of the primary functions of phosphoric acid, ethyl esters and other organophosphates in lubricants is to act as anti-wear additives. wikipedia.orgprecisionlubrication.com These additives are crucial for preventing direct metal-to-metal contact between moving parts, which can lead to friction, wear, and eventual component failure. rumanza.com

The mechanism of action involves a chemical reaction between the organophosphate additive and the metal surfaces under conditions of high pressure and heat generated by friction. precisionlubrication.comrumanza.com This reaction forms a protective, sacrificial layer on the metal, often referred to as a tribofilm. rumanza.comlubrication.expert This film is typically a glass-like polyphosphate layer that is more easily sheared than the underlying metal. precisionlubrication.comlubrication.expert By forming this durable, low-friction barrier, the additives keep the surfaces separated, significantly reducing wear and extending the operational life of the machinery. precisionlubrication.com

Extreme Pressure Agents

Ethyl esters of phosphoric acid are integral components in the formulation of lubricants, where they function as extreme pressure (EP) and anti-wear (AW) additives. lankem.comgoogleapis.com These additives are crucial in applications where metal surfaces are subjected to high pressures and loads, which can lead to friction, wear, and potential welding of the surfaces. sancolo.com The primary function of these phosphate esters is to create a protective film on the metal surfaces, preventing direct metal-to-metal contact under boundary lubrication conditions. patsnap.com

The mechanism of action involves a tribochemical reaction. Under the high temperatures and pressures generated at the contact points between moving metal parts, the phosphate ester additives decompose. patsnap.comgoogle.com The decomposition products then react with the metal surface, typically iron or steel, to form a sacrificial, low-shear-strength film. This film is often composed of iron phosphates or a glassy polyphosphate layer. patsnap.comgoogle.com This protective layer is more easily sheared than the base metal, thereby reducing friction and preventing catastrophic wear, scuffing, and seizure of the components. sancolo.comgoogle.com

Phosphorus-containing additives are effective over a temperature range of approximately 240°C to 900°C. sancolo.com Both trialkyl phosphates, such as triethyl phosphate and tributyl phosphate, and triaryl phosphates are utilized for their EP and AW properties. lankem.compatsnap.comhroc.in The effectiveness of these additives can be influenced by their chemical structure and the specific operating conditions. astm.org

Table 1: Mechanism of Action for Phosphate Esters as EP Additives

| Step | Description |

| Adsorption | Phosphate ester molecules are initially adsorbed onto the oxide layer of the metal surface. lankem.com |

| Tribochemical Reaction | High localized temperatures and pressures at asperity contacts cause the ester to decompose. patsnap.comgoogle.com |

| Film Formation | The reactive phosphorus compounds react with the metal surface to form a durable, protective film of metal phosphates (e.g., iron phosphate). lankem.comgoogle.com |

| Lubrication | This newly formed film has a low shear strength, reducing friction and preventing direct metal-to-metal contact and wear. sancolo.compatsnap.com |

Applications in Agricultural Chemistry as Synthetic Precursors

Ethyl esters of phosphoric acid are versatile and crucial building blocks in the synthesis of a wide array of agrochemicals, particularly organophosphorus pesticides. Their reactivity allows for the introduction of the essential phosphorus moiety into the final active molecule.

Intermediates for Organophosphorus Pesticide Synthesis

Triethyl phosphite and diethyl phosphite are two prominent ethyl esters of phosphoric acid that serve as key intermediates in the production of numerous insecticides and herbicides. sancolo.comhroc.ingoogle.com They are valued for their role in forming the phosphonate (B1237965) or phosphate ester linkages that are characteristic of this class of pesticides. googleapis.compatsnap.com

A primary chemical pathway for this synthesis is the Michaelis–Arbuzov reaction. patsnap.com In this reaction, a trialkyl phosphite, such as triethyl phosphite, reacts with an alkyl halide to form a dialkyl phosphonate. This reaction is a fundamental method for creating P-C bonds. patsnap.com

Examples of Pesticide Synthesis:

Chlorpyrifos: The synthesis of this widely used organophosphate insecticide involves O,O-diethyl phosphorochloridothioate. This precursor is prepared from diethyl phosphite. lankem.com The diethyl phosphite is reacted with sulfur and a chlorinating agent to produce the necessary intermediate which is then reacted with 3,5,6-trichloro-2-pyridinol to yield chlorpyrifos. lankem.comgoogle.com

Glyphosate: Certain synthetic routes for the herbicide glyphosate utilize diethyl phosphite as a starting material. purdue.edu For example, diethyl phosphite can be reacted with formaldehyde and glycine or its derivatives to produce glyphosate. purdue.edu